Methyl 2-fluoro-5-(trifluoromethyl)benzoate
Overview
Description
Methyl 2-fluoro-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H6F4O2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine and trifluoromethyl groups. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Mechanism of Action
Mode of Action
It’s known that it can participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Biochemical Analysis
Biochemical Properties
Methyl 2-fluoro-5-(trifluoromethyl)benzoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in ester hydrolysis, such as esterases, which catalyze the breakdown of ester bonds in the compound. The interaction between this compound and these enzymes results in the formation of 2-fluoro-5-(trifluoromethyl)benzoic acid and methanol. Additionally, the compound may interact with other proteins and biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may inhibit certain signaling pathways by binding to specific receptors or enzymes, leading to altered cellular responses. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the levels of specific mRNAs and proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to active sites of enzymes, inhibiting their activity by blocking substrate access or altering the enzyme’s conformation. This inhibition can affect various biochemical pathways and cellular processes. Additionally, this compound may activate certain enzymes by stabilizing their active conformations or promoting substrate binding .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under normal laboratory conditions but may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Threshold effects may be observed, where a specific dosage level results in a significant change in the compound’s impact on cellular or physiological processes. Toxic effects at high doses may include organ damage, altered metabolic function, and changes in behavior .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by esterases and other enzymes. The compound undergoes hydrolysis to form 2-fluoro-5-(trifluoromethyl)benzoic acid and methanol, which can further participate in metabolic reactions. Enzymes such as cytochrome P450 may also be involved in the metabolism of this compound, leading to the formation of additional metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with transporters or binding proteins that facilitate its movement across cell membranes and within cellular compartments. Its localization and accumulation can be influenced by factors such as lipid solubility, molecular size, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific biomolecules and influence cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-fluoro-5-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-fluoro-5-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-fluoro-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Reduction: Methyl 2-fluoro-5-(trifluoromethyl)benzyl alcohol.
Oxidation: 2-fluoro-5-(trifluoromethyl)benzoic acid.
Scientific Research Applications
Methyl 2-fluoro-5-(trifluoromethyl)benzoate is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving fluorinated compounds.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is employed in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Comparison with Similar Compounds
Methyl 2-fluoro-5-(trifluoromethyl)benzoate can be compared with other fluorinated benzoates, such as:
Methyl 2-fluorobenzoate: Lacks the trifluoromethyl group, resulting in different chemical reactivity and biological activity.
Methyl 4-(trifluoromethyl)benzoate: The trifluoromethyl group is positioned differently on the benzene ring, leading to variations in steric and electronic effects.
Methyl 2-bromo-5-(trifluoromethyl)benzoate: Contains a bromine atom instead of fluorine, which affects its reactivity in substitution and elimination reactions.
The unique combination of fluorine and trifluoromethyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-fluoro-5-(trifluoromethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-15-8(14)6-4-5(9(11,12)13)2-3-7(6)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEUYKATVUSDCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585917 | |
Record name | Methyl 2-fluoro-5-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
556112-92-6 | |
Record name | Methyl 2-fluoro-5-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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